molecular formula C21H29NO2 B2900590 1-[(Cinnamoyloxy)imino]cyclododecane CAS No. 331460-18-5

1-[(Cinnamoyloxy)imino]cyclododecane

Cat. No.: B2900590
CAS No.: 331460-18-5
M. Wt: 327.468
InChI Key: AFZHOVKJSZSIIS-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[(Cinnamoyloxy)imino]cyclododecane typically involves the reaction of cyclododecanone with cinnamoyl chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(Cinnamoyloxy)imino]cyclododecane undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Cinnamoyloxy)imino]cyclododecane has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cinnamoyloxy)imino]cyclododecane involves its interaction with specific molecular targets and pathways. The cinnamoyloxy group is known to interact with enzymes and receptors, modulating their activity. The cyclododecane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

1-[(Cinnamoyloxy)imino]cyclododecane can be compared with similar compounds such as:

These comparisons highlight the unique combination of the cyclododecane ring and cinnamoyloxy group in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(cyclododecylideneamino) (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c23-21(18-17-19-13-9-8-10-14-19)24-22-20-15-11-6-4-2-1-3-5-7-12-16-20/h8-10,13-14,17-18H,1-7,11-12,15-16H2/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHOVKJSZSIIS-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NOC(=O)C=CC2=CC=CC=C2)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=NOC(=O)/C=C\C2=CC=CC=C2)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.